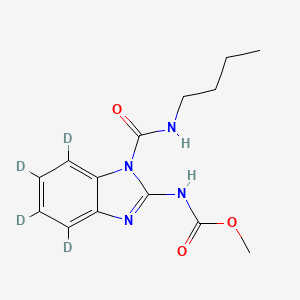
Benomyl-d4 (benzimidazole-4,5,6,7-d4)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benomyl-d4 (benzimidazole-4,5,6,7-d4) is an isotopically labeled compound with the molecular formula C14H18N4O3. It is a derivative of benomyl, a well-known fungicide, and is used primarily in scientific research due to its stable isotope labeling. This compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the benzimidazole ring, making it useful for various analytical and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benomyl-d4 (benzimidazole-4,5,6,7-d4) typically involves the incorporation of deuterium into the benzimidazole ring. One common method is the deuteration of benzimidazole using deuterated reagents under specific reaction conditions. The process may involve the use of deuterated solvents and catalysts to achieve the desired isotopic labeling.
Industrial Production Methods
Industrial production of Benomyl-d4 (benzimidazole-4,5,6,7-d4) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required isotopic purity standards. The production is carried out under controlled conditions to maintain consistency and quality.
化学反应分析
Types of Reactions
Benomyl-d4 (benzimidazole-4,5,6,7-d4) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: The benzimidazole ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
科学研究应用
Benomyl-d4 (benzimidazole-4,5,6,7-d4) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Employed in metabolic studies to trace the pathways and interactions of benzimidazole derivatives in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of benzimidazole-based drugs.
Industry: Applied in the development and testing of new fungicides and other agricultural chemicals.
作用机制
The mechanism of action of Benomyl-d4 (benzimidazole-4,5,6,7-d4) is similar to that of benomyl. It exerts its effects by interfering with the microtubule formation in fungal cells, leading to the inhibition of cell division and growth. The molecular targets include tubulin proteins, which are essential for the formation of microtubules. The deuterium labeling allows for detailed studies of these interactions at the molecular level.
相似化合物的比较
Similar Compounds
Benomyl: The parent compound, widely used as a fungicide.
Carbendazim: Another benzimidazole derivative with similar antifungal properties.
Thiophanate-methyl: A related compound that also acts as a fungicide.
Uniqueness
Benomyl-d4 (benzimidazole-4,5,6,7-d4) is unique due to its isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in various studies, making it a valuable tool in scientific research.
生物活性
Benomyl-d4, a deuterated form of the benzimidazole fungicide benomyl, is primarily used in agricultural practices to control fungal pathogens. Its biological activity is of significant interest due to its effects on cellular mechanisms and potential toxicological implications. This article reviews the biological activity of Benomyl-d4, focusing on its mechanisms of action, cytotoxicity, oxidative stress induction, and implications for human health and environmental safety.
Benomyl exerts its antifungal effects through the inhibition of microtubule formation in fungal cells. This action disrupts mitotic spindle formation, leading to cell cycle arrest and ultimately cell death. The compound is known to interfere with the normal function of tubulin, a protein critical for microtubule assembly. In addition to its antifungal properties, Benomyl-d4 has been shown to induce oxidative stress in various cell lines.
Cytotoxicity and Oxidative Stress
Recent studies have demonstrated that Benomyl-d4 induces cytotoxic effects in neuronal cell lines. For instance, research conducted on SH-SY5Y neuroblastoma cells revealed that exposure to Benomyl resulted in a concentration-dependent increase in reactive oxygen species (ROS) production and apoptosis. The half-maximal inhibitory concentration (IC50) for cell viability was determined to be approximately 10.07 µM .
Table 1: Summary of Cytotoxic Effects of Benomyl-d4
| Concentration (µM) | ROS Production (fold increase) | Cell Viability (%) | Apoptosis Induction |
|---|---|---|---|
| 1 | 1.5 | 75 | Low |
| 2 | 2.0 | 70 | Moderate |
| 4 | 2.5 | 60 | High |
| 6 | 3.0 | 50 | Very High |
The study indicated that even at lower concentrations, Benomyl-d4 significantly elevated ROS levels compared to control samples . The increase in oxidative stress was associated with DNA damage as assessed by the comet assay.
Case Studies and Research Findings
Several case studies have highlighted the broader implications of Benomyl-d4 exposure:
- Neurotoxicity Assessment : A study focused on neurotoxic effects demonstrated that Benomyl-d4 treatment led to increased apoptotic markers in SH-SY5Y cells, suggesting potential risks for neurological health upon exposure .
- Environmental Impact : Research indicates that Benomyl and its metabolites can affect non-target organisms, including beneficial soil microbes. Changes in microbial community structure were observed after exposure to Benomyl, raising concerns about its ecological footprint .
- Metabolic Studies : In metabolic studies involving radiolabeled Benomyl, it was found that the compound and its metabolites were rapidly excreted by mammals, but significant residues were detected in liver tissues . This raises questions about bioaccumulation and long-term effects on animal health.
属性
分子式 |
C14H18N4O3 |
|---|---|
分子量 |
294.34 g/mol |
IUPAC 名称 |
methyl N-[1-(butylcarbamoyl)-4,5,6,7-tetradeuteriobenzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C14H18N4O3/c1-3-4-9-15-13(19)18-11-8-6-5-7-10(11)16-12(18)17-14(20)21-2/h5-8H,3-4,9H2,1-2H3,(H,15,19)(H,16,17,20)/i5D,6D,7D,8D |
InChI 键 |
RIOXQFHNBCKOKP-KDWZCNHSSA-N |
手性 SMILES |
[2H]C1=C(C(=C2C(=C1[2H])N=C(N2C(=O)NCCCC)NC(=O)OC)[2H])[2H] |
规范 SMILES |
CCCCNC(=O)N1C2=CC=CC=C2N=C1NC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















